1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
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Description
Oxadiazole is a class of heterocyclic aromatic compounds, consisting of a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . There are four known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are more widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .Molecular Structure Analysis
Oxadiazoles have a five-membered ring structure that possesses two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction species involved in the synthesis of oxadiazole derivatives is often the anion of a certain compound . No additional base is exploited, implying that the compound itself or its product may act as a general base in the formation of the anion .Physical and Chemical Properties Analysis
Oxadiazole derivatives generally have a solid form . The specific physical and chemical properties can vary depending on the structure of the derivative.Future Directions
Properties
IUPAC Name |
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-12(17)16-10-4-5-11(16)7-9(6-10)13-14-8(2)18-15-13/h3,9-11H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIRGFDMGSAOKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CC3CCC(C2)N3C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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